1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide
Overview
Description
1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, which is further substituted with dipropyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide typically involves the following steps:
Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution: The 2-fluorobenzoyl chloride is then reacted with N,N-dipropylpiperidine-4-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Bases: TEA, sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzoyl compounds .
Scientific Research Applications
1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzoyl chloride
- N,N-dipropylpiperidine-4-carboxamide
- 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide
Uniqueness
1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h5-8,15H,3-4,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKGUPJCZBSOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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